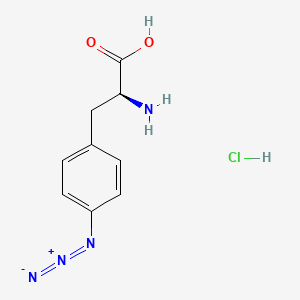

4-Azido-L-phenylalanine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCXRGSRHCHMBK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azido-L-phenylalanine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azido-L-phenylalanine hydrochloride (AzF) is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its bioorthogonal azide (B81097) moiety allows for its specific incorporation into proteins, enabling a wide range of applications, including protein labeling, interaction studies, and the development of novel bioconjugates. This technical guide provides a comprehensive overview of AzF, including its chemical properties, detailed experimental protocols for its incorporation into proteins and subsequent modification via "click chemistry," and an examination of its application in studying G-protein coupled receptor (GPCR) signaling.

Introduction

The ability to site-specifically modify proteins is crucial for understanding their function and for the development of new therapeutics. 4-Azido-L-phenylalanine (AzF) has emerged as a powerful tool for this purpose. As an analog of the natural amino acid L-phenylalanine, it can be incorporated into proteins during translation using an expanded genetic code. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the complex biological environment of the cell but can be specifically and efficiently reacted with a complementary alkyne-containing molecule through a process known as "click chemistry." This allows for the precise attachment of a wide variety of probes, such as fluorophores, biotin (B1667282) tags, or drug molecules, to a target protein.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 34670-43-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₄O₂ | [1][2][3] |

| Molecular Weight | 242.66 g/mol | [1][3] |

| Appearance | Off-white crystalline powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [4] |

| Storage Conditions | Store at room temperature | [2] |

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause respiratory irritation, skin irritation, and serious eye irritation.[5] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area.[5] In case of fire, use a water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[6] The compound may emit poisonous and corrosive fumes under fire conditions.[5]

Experimental Protocols

The following sections provide detailed protocols for the incorporation of AzF into proteins and subsequent click chemistry reactions.

Site-Specific Incorporation of 4-Azido-L-phenylalanine via Amber Codon Suppression

This protocol describes the incorporation of AzF into a protein of interest in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a UAG codon at the desired site

-

pEVOL-pAzF plasmid (encoding the engineered tRNA synthetase and tRNA)

-

Luria-Bertani (LB) agar (B569324) plates and broth

-

Appropriate antibiotics

-

This compound

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-arabinose

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB broth with the necessary antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Also, add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal tRNA synthetase/tRNA pair.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Quantitative Data on Incorporation Efficiency:

The efficiency of unnatural amino acid incorporation can be influenced by several factors, including the specific amino acid, the orthogonal synthetase/tRNA pair used, and the expression context. Studies have shown that the incorporation of AzF can be highly efficient.

| System | Incorporation Efficiency/Yield | Reference |

| E. coli with evolved synthetase and EF-Tu | Increased protein yield for multi-site incorporation | [7] |

| E. coli with AzPheRS mutants | Successful incorporation into a reporter protein | [8] |

| In vitro (PURE system) | High suppression efficiency at optimized codon positions |

Protein Purification

The expressed protein containing AzF can be purified using standard chromatography techniques. A common method is affinity chromatography if the protein has been engineered with an affinity tag (e.g., a polyhistidine-tag).

Materials:

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Binding: Apply the clarified lysate to the equilibrated affinity chromatography column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the column using the elution buffer.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein into a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the incorporated AzF and an alkyne-containing molecule, catalyzed by copper(I).

Materials:

-

Purified protein containing AzF

-

Alkyne-containing probe (e.g., a fluorescent dye with a terminal alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified protein containing AzF, the alkyne-containing probe (typically in a 5-10 fold molar excess over the protein), and the copper-chelating ligand.

-

Initiation: Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate (B8700270) to the reaction mixture to generate the active Cu(I) catalyst.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Purification: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.

Quantitative Data on CuAAC Reaction Yields:

CuAAC reactions are known for their high efficiency and yields.

| System | Reaction Yield | Reference |

| Peptide conjugation | >95% conversion | [9] |

| Peptide-polymer conjugates | 43% pure yield | [9] |

| α-amino acid conjugation | 78% overall yield | [10] |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide group of AzF and a strained cyclooctyne-containing molecule. This method is particularly useful for applications in living cells where the toxicity of copper is a concern.

Materials:

-

Purified protein containing AzF

-

Strained alkyne probe (e.g., a DBCO- or BCN-functionalized molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Combine the purified protein containing AzF and the strained alkyne probe (typically in a 2-4 fold molar excess) in the reaction buffer.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times can be significantly shorter depending on the specific strained alkyne used.

-

Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe.

Quantitative Data on SPAAC Reaction Kinetics:

The kinetics of SPAAC reactions are dependent on the specific strained alkyne used.

| Reactant | Second-order rate constant (k₂) | Reference |

| Rho S144azF with Alexa488-DIBO | 62 ± 12 M⁻¹s⁻¹ | [11] |

Application in Studying GPCR Signaling: β-Arrestin Recruitment

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a critical role in cell signaling. Upon activation by a ligand, GPCRs undergo a conformational change that allows them to interact with intracellular signaling proteins, including G-proteins and β-arrestins. The recruitment of β-arrestin to the activated GPCR is a key event that leads to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.

By incorporating AzF into a GPCR, researchers can use click chemistry to attach probes that allow for the study of these dynamic processes. For example, attaching a fluorescent probe can enable the visualization of β-arrestin recruitment to the receptor in real-time using techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET).

Signaling Pathway Diagram: GPCR-Mediated β-Arrestin Recruitment

The following diagram illustrates the key steps in the GPCR-mediated β-arrestin recruitment pathway.

Caption: GPCR β-arrestin recruitment pathway.

Experimental Workflow for Studying β-Arrestin Recruitment

The following diagram outlines a typical workflow for studying GPCR-β-arrestin interactions using AzF.

Caption: Workflow for studying GPCR-β-arrestin interactions.

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of proteins. Its efficient incorporation into proteins via amber codon suppression and its bioorthogonal reactivity in click chemistry reactions have enabled a wide range of applications in basic research and drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize AzF in their own studies, from fundamental investigations of protein function to the development of novel protein-based therapeutics. As our ability to manipulate the genetic code continues to expand, the utility of unnatural amino acids like AzF is certain to grow, opening up new avenues for scientific discovery.

References

- 1. 4-Azido-L-phenylalanine (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. abmole.com [abmole.com]

- 7. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic activation of β-arrestin by GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 4-Azido-L-phenylalanine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azido-L-phenylalanine hydrochloride (p-AzF HCl) is a versatile unnatural amino acid that serves as a powerful tool in chemical biology, proteomics, and drug discovery. As a structural analog of L-phenylalanine, it can be site-specifically incorporated into proteins during translation, introducing a bioorthogonal azide (B81097) moiety. This azide group functions as a chemical handle for a variety of applications, including copper-catalyzed and strain-promoted click chemistry for bioconjugation, and as a photoreactive crosslinker for identifying protein-protein interactions. This guide details the core physicochemical properties of p-AzF HCl, provides in-depth experimental protocols for its primary applications, and outlines the workflows for its use in modern biological research.

Core Physicochemical Properties

4-Azido-L-phenylalanine is most commonly supplied as a hydrochloride salt to improve its solubility and stability. It is crucial to distinguish between the hydrochloride salt and the free amine, as their properties differ.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-Amino-3-(4-azidophenyl)propanoic acid hydrochloride | [1] |

| Synonyms | p-Azido-L-phenylalanine HCl, L-Phe(4-azido)-OH·HCl, pAzF HCl | [1] |

| CAS Number | 34670-43-4 | [1][2] |

| Molecular Formula | C₉H₁₀N₄O₂·HCl (or C₉H₁₁ClN₄O₂) | [1][2] |

| Molecular Weight | 242.66 g/mol | [2][3] |

| Appearance | Off-white to light yellow or brownish crystalline powder | [1][4] |

| Purity | Typically ≥98% (HPLC) | [1][4] |

| Solubility | ||

| Water | 4.55 mg/mL (18.75 mM); sonication recommended. Solubility increases at pH < 2 or > 10. | [2][5] |

| DMSO | 103.3 mg/mL (425.7 mM); sonication recommended. | [2] |

| DMF | Soluble | [3] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. Stock solutions can be stored at -80°C for up to 6 months. | [4][6][7] |

| Photoactivation λ | ~254 nm for conversion to a reactive nitrene species. | [8][9] |

Key Applications and Experimental Workflows

The utility of p-AzF HCl stems from the versatile reactivity of its azide group. The primary applications are:

-

Site-Specific Protein Incorporation: Replacing a specific natural amino acid with p-AzF to introduce a unique chemical handle into a protein of interest.

-

Bioorthogonal Ligation (Click Chemistry): Attaching probes (e.g., fluorophores, biotin) to the azide-modified protein for visualization or purification.[6][10]

-

Photo-Affinity Labeling (PAL): Covalently crosslinking the p-AzF-containing protein to its binding partners upon UV irradiation to identify protein-protein interactions.[11]

Workflow for Site-Specific Incorporation in E. coli

Genetic code expansion is the most common method for incorporating p-AzF. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts p-AzF instead of terminating translation.

Caption: Workflow for site-specific p-AzF incorporation in E. coli.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is modified with p-AzF, the azide handle can be used for bioconjugation via the highly efficient CuAAC "click" reaction. This allows for covalent attachment of alkyne-containing reporter molecules.

Caption: General workflow for CuAAC (Click Chemistry) labeling.

Workflow for Photo-Affinity Labeling (PAL)

The aryl azide group of p-AzF is photoreactive. Upon UV irradiation, it forms a highly reactive nitrene intermediate that can covalently crosslink to interacting molecules within a few angstroms, thus "trapping" transient interactions.

Caption: Experimental workflow for photo-affinity labeling (PAL).

Detailed Experimental Protocols

Protocol: Site-Specific Incorporation of p-AzF in E. coli

This protocol is a general guideline and should be optimized for the specific protein of interest.[12][13]

-

Preparation:

-

Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site within the expression plasmid for your protein of interest (e.g., in a pET vector).

-

Acquire the pEVOL-pAzF plasmid, which contains the engineered aminoacyl-tRNA synthetase and tRNA necessary for p-AzF incorporation.[12]

-

-

Transformation:

-

Prepare competent E. coli cells (e.g., BL21(DE3)).

-

Co-transform the competent cells with both the plasmid containing your gene of interest (with TAG codon) and the pEVOL-pAzF plasmid.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol). Incubate overnight at 37°C.

-

-

Expression:

-

Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C.

-

The next day, use the starter culture to inoculate 1 L of LB medium containing antibiotics.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.

-

Prepare a stock solution of this compound. A common method is to dissolve it in a small volume of 0.1-0.2N HCl or NaOH and neutralize carefully.[5]

-

Add the p-AzF solution to the culture to a final concentration of 1-5 mM.

-

Induce protein expression by adding 1 mM IPTG (to induce the T7 promoter for the gene of interest) and 0.02% (w/v) L-arabinose (to induce the araBAD promoter for the synthetase on the pEVOL plasmid).

-

Incubate the culture overnight at a reduced temperature (e.g., 30°C) with shaking.

-

-

Harvest and Purification:

-

Harvest the cells by centrifugation.

-

Purify the p-AzF-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Protocol: CuAAC Labeling of p-AzF-Containing Protein

This protocol is adapted for labeling proteins in solution, such as a purified protein sample or cell lysate.[14]

-

Stock Solutions:

-

Protein: Prepare your purified p-AzF-containing protein at a concentration of 1-5 mg/mL in a suitable buffer like PBS, pH 7.4.

-

Alkyne Probe: Dissolve the alkyne-functionalized probe (e.g., alkyne-biotin) in DMSO or water to a stock concentration of 2.5-10 mM.

-

Copper Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in water.

-

Ligand (THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in water. This ligand stabilizes the Cu(I) oxidation state.[14]

-

Reducing Agent (Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water immediately before use.

-

-

Reaction Assembly (Example for a 200 µL final volume):

-

To a microcentrifuge tube, add:

-

150 µL of p-AzF protein solution (~50 µL of 1-5 mg/mL protein + buffer).

-

20 µL of 2.5 mM Alkyne Probe.

-

-

Vortex briefly to mix.

-

Add 10 µL of 100 mM THPTA solution. Vortex.

-

Add 10 µL of 20 mM CuSO₄ solution. Vortex.

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate (B8700270) solution. The solution may change color. Vortex immediately.

-

-

Incubation and Purification:

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled protein can now be used for downstream analysis or purified from excess reagents using methods like ethanol (B145695) precipitation, dialysis, or a desalting column.

-

Protocol: Photo-Affinity Labeling and Analysis

This protocol outlines a general procedure for identifying interaction partners from a cell lysate.[15][16]

-

Binding:

-

Incubate your purified p-AzF-containing "bait" protein with a complex biological sample, such as a cell lysate containing potential "prey" proteins. Perform this step on ice for 30-60 minutes to allow non-covalent binding.

-

Control: Prepare a parallel sample where a competing, non-photoreactive ligand is added in excess to distinguish specific from non-specific binding.

-

-

Photo-Crosslinking:

-

Place the sample in a suitable container (e.g., on a petri dish on ice).

-

Irradiate the sample with a UV lamp at 254 nm. The duration and distance from the lamp must be optimized, but a starting point is 2-5 minutes.[9] This step should be performed in a cold room or on ice to minimize heat-induced damage.

-

-

Enrichment and Detection:

-

If the bait protein has an affinity tag (e.g., His-tag, Biotin), use the appropriate affinity resin (e.g., Ni-NTA beads, Streptavidin beads) to pull down the bait protein and any covalently crosslinked partners.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the resin.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins using Coomassie stain or silver stain. A new, higher molecular weight band corresponding to the bait-prey complex should be visible compared to the non-irradiated control.

-

Identify the crosslinked partner protein by excising the band from the gel and subjecting it to in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

Safety and Handling

-

Explosion Hazard: While generally stable, isolated 4-Azido-L-phenylalanine has been reported to have explosive characteristics under certain conditions (e.g., heating). Handle with care and avoid excessive heat or mechanical shock.[11]

-

Light Sensitivity: The azide group is photoreactive. Store the compound and any p-AzF-containing proteins protected from light to prevent degradation or unintended crosslinking.

-

Standard Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the provided protocols is highly recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 4. 4-Azido-L-phenylalanine [baseclick.eu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Azido-L-phenylalanine, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 13. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Unnatural Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, methods, and applications of unnatural amino acid (UAA) incorporation into proteins. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for protein engineering, therapeutic development, and fundamental biological studies.

Introduction to Unnatural Amino Acid Incorporation

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites opens up a vast new landscape for protein design and engineering.[1] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins with high precision.[2] This technology, often referred to as genetic code expansion, has profound implications for drug discovery, materials science, and our fundamental understanding of biological systems.[3]

The core of UAA incorporation lies in the reprogramming of the cellular translational machinery.[4] This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode a UAA.[1][5] This process requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the UAA is specifically incorporated only at the designated codon.[6]

Core Methodologies

The site-specific incorporation of UAAs is primarily achieved through the amber suppression technique. This method involves the following key components:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and attaches the desired UAA to its cognate tRNA. This aaRS must not recognize any of the endogenous amino acids or tRNAs.[6]

-

An Orthogonal tRNA: A tRNA molecule that is not recognized by any of the host cell's endogenous aaRSs but is specifically aminoacylated by the orthogonal aaRS. Its anticodon is mutated to recognize the amber stop codon (UAG).

-

A Gene of Interest with an Amber Codon: The target gene is modified using site-directed mutagenesis to introduce a UAG codon at the desired position for UAA incorporation.

-

The Unnatural Amino Acid: The UAA is supplied in the cell culture medium and is taken up by the cells.

The overall process is illustrated in the signaling pathway diagram below.

Quantitative Data on UAA Incorporation

The efficiency and fidelity of UAA incorporation are critical parameters for the successful application of this technology. These parameters can vary significantly depending on the expression system, the specific UAA, the orthogonal pair used, and the position of the UAG codon within the gene.

Protein Yields

The yield of protein containing a UAA is a key consideration for both research and industrial applications. The following table summarizes reported protein yields across different expression systems.

| Expression System | Protein | Unnatural Amino Acid | Reported Yield | Citation(s) |

| E. coli | Various | p-azido-L-phenylalanine (pAzF) | Up to 100 mg/L | [7] |

| E. coli | IgG, Fab, scFv | p-acetyl-L-phenylalanine (pAMF) | >1 g/L | [8] |

| E. coli (Growth-decoupled) | EGFP | Azido-lysine (AzK) | ~90% of wild-type | [9] |

| Mammalian Cells (CHO) | GFP | Various | Up to 1 µg per 2 x 107 cells | [10] |

| Cell-Free (E. coli S30) | sfGFP | p-propargyloxy-phenylalanine (pPaF) | ~0.658 USD per 100 µg | [2] |

| Cell-Free (Dialysis E. coli) | Various | Various | ~1 mg/mL | [11] |

Incorporation Efficiency and Fidelity

Incorporation efficiency refers to the percentage of full-length protein produced that contains the UAA at the target site, while fidelity refers to the accuracy of this incorporation, minimizing the mis-incorporation of natural amino acids.

| System | Method | Key Findings | Citation(s) |

| Mammalian Cells | Proteomics-based quantification | Incorporation efficiencies vary significantly with UAG context. | [8] |

| Cell-Free (PURE system) | Fluorescence-based assay | Near cognate suppression of the amber codon was 47.5%. | [12] |

| Cell-Free (PURE system) | Mass Spectrometry | Removal of near-cognate tRNAs decreased near-cognate suppression by 5-fold. | [12] |

| in vitro translation | RNA aptamer inhibition of eRF1/eRF3 | Readthrough efficiency (amber > opal > ochre) was substantially improved, with a combined apparent readthrough of up to 25% for two UAAs. | [13] |

Kinetic Parameters of Orthogonal Aminoacyl-tRNA Synthetases

The kinetic parameters of the orthogonal aaRS are crucial for efficient UAA incorporation. The Michaelis constant (Km) reflects the substrate binding affinity, while the catalytic rate (kcat) represents the turnover number.

| Synthetase Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Citation(s) |

| M. barkeri PylRS | Pyrrolysine (Pyl) | 0.055 | - | - | [14] |

| FRS1 (evolved PylRS) | Phenylalanine (Phe) | 14 | - | - | [14] |

| FRS2 (evolved PylRS) | Phenylalanine (Phe) | 23 | - | - | [14] |

| FRS3 (evolved PylRS) | Phenylalanine (Phe) | 18 | - | - | [14] |

| AcKRS1 (evolved PylRS) | Nε-acetyl-L-lysine (AcK) | 35 | ~10-fold lower than WT PylRS | 166-fold less efficient than WT PylRS with Pyl | [15] |

| AcKRS3 (evolved PylRS) | 3-Iodo-L-phenylalanine | - | - | 288-fold less efficient than WT PylRS with Pyl | [15] |

| B. stearothermophilus TyrTS mutants | Tyrosine | Varied | Varied | Varied | [16][17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments in UAA incorporation.

Site-Directed Mutagenesis for Amber Codon Introduction

This protocol is for introducing a TAG codon into a gene of interest using a standard PCR-based method.[19][20]

Materials:

-

Plasmid DNA containing the gene of interest

-

High-fidelity DNA polymerase (e.g., Pfu Turbo)

-

10X reaction buffer for the polymerase

-

dNTP mix (10 mM)

-

Forward and reverse primers (100 ng/µL) containing the desired TAG mutation

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) with the TAG codon at the center, flanked by at least 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and terminate in a G or C.

-

PCR Amplification:

-

Set up the PCR reaction as follows:

-

10X reaction buffer: 5 µL

-

Plasmid DNA (10 ng/µL): 1 µL

-

Forward primer (100 ng/µL): 1.25 µL

-

Reverse primer (100 ng/µL): 1.25 µL

-

dNTP mix (10 mM): 1 µL

-

ddH2O: 39.5 µL

-

High-fidelity DNA polymerase: 1 µL

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 30 seconds

-

18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

-

DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

-

Transformation: Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick colonies, isolate plasmid DNA, and verify the presence of the TAG mutation by DNA sequencing.

In Vivo UAA Incorporation in E. coli

This protocol describes the expression of a protein containing a UAA in E. coli.[6][7][21]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target gene with an amber codon

-

Plasmid encoding the orthogonal aaRS and tRNA (e.g., pEVOL)

-

LB medium and appropriate antibiotics

-

Unnatural amino acid (typically 1-20 mM stock solution)

-

Inducing agent (e.g., IPTG, arabinose)

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target gene plasmid and the orthogonal pair plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the starter culture to an initial OD600 of 0.05-0.1. Add the unnatural amino acid to the desired final concentration (typically 1 mM).

-

Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Analysis: Harvest the cells by centrifugation. The expressed protein can be purified and analyzed by SDS-PAGE, Western blot, and mass spectrometry to confirm UAA incorporation.

Cell-Free Protein Synthesis (CFPS) with UAA

This protocol outlines the incorporation of a UAA using a commercially available E. coli-based cell-free system (e.g., PURExpress).[14][22][23][24][25][26]

Materials:

-

PURExpress In Vitro Protein Synthesis Kit (or similar)

-

Plasmid or linear DNA template for the target gene with an amber codon

-

Purified orthogonal aaRS and tRNA

-

Unnatural amino acid stock solution

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

-

Solution A (PURExpress): 10 µL

-

Solution B (PURExpress): 7.5 µL

-

DNA template (plasmid or linear): 1-2 µg

-

Orthogonal aaRS: (concentration to be optimized)

-

Orthogonal tRNA: (concentration to be optimized)

-

Unnatural amino acid: to a final concentration of 1-2 mM

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

-

Analysis: Analyze the reaction products directly by SDS-PAGE and Western blot. For purification, methods compatible with the expressed protein can be used. Mass spectrometry can be used to confirm UAA incorporation.

Directed Evolution of Orthogonal Aminoacyl-tRNA Synthetases

Directed evolution is a powerful technique for generating orthogonal aaRSs with new specificities for different UAAs. Phage-Assisted Continuous Evolution (PACE) is a particularly rapid and efficient method.[3][9][11][27]

A detailed protocol for PACE is complex and requires specialized equipment, but the general principle involves linking the desired aaRS activity to the production of an essential phage protein. This creates a strong selective pressure for the evolution of the aaRS.[9][11][27]

Applications in Drug Discovery and Development

The ability to incorporate UAAs with novel functionalities has significant implications for drug discovery and development.[3]

-

Antibody-Drug Conjugates (ADCs): UAAs can be used to introduce specific sites for the conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.[5]

-

Peptide and Protein Therapeutics: The introduction of UAAs can enhance the stability, bioactivity, and pharmacokinetic properties of peptide and protein drugs.

-

Target Identification and Validation: Photo-crosslinking UAAs can be incorporated into proteins to map protein-protein interactions and identify drug binding sites.

-

Novel Biocatalysts: The incorporation of UAAs with novel catalytic activities can lead to the development of new enzymes for industrial and therapeutic applications.

Conclusion

The incorporation of unnatural amino acids into proteins represents a paradigm shift in our ability to manipulate and understand biological systems. This technical guide provides a foundational understanding of the core principles, methodologies, and applications of this transformative technology. As the field continues to evolve with the development of new UAAs, more efficient orthogonal pairs, and advanced incorporation techniques, the potential for innovation in research, medicine, and biotechnology is virtually limitless.

References

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 3. otd.harvard.edu [otd.harvard.edu]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 6. Phage-assisted continuous and non-continuous evolution | Springer Nature Experiments [experiments.springernature.com]

- 7. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kiesslinglab.com [kiesslinglab.com]

- 16. Correlations between kinetic and X-ray analyses of engineered enzymes: crystal structures of mutants Cys----Gly-35 and Tyr----Phe-34 of tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural and kinetic bases for the recognition of tRNATyr by tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutational and kinetic analysis of a mobile loop in tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The PURE system for the cell-free synthesis of membrane proteins | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]

Unlocking Cellular Secrets: A Technical Guide to the Applications of Azido-Functionalized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to observe and manipulate proteins in their native environment is paramount. Azido-functionalized amino acids have emerged as powerful chemical tools, offering a bioorthogonal handle to tag, track, and study proteins with remarkable specificity. The azide (B81097) group, being small, abiotic, and chemically inert within the cellular milieu, provides a unique gateway for a variety of selective chemical ligations. This technical guide delves into the core applications of these versatile molecules, providing detailed methodologies, quantitative data, and visual workflows to empower researchers in their quest to unravel complex biological processes.

The primary utility of azido-functionalized amino acids lies in their ability to participate in highly specific and efficient bioorthogonal reactions, namely the Staudinger ligation and azide-alkyne cycloadditions (Click Chemistry). These reactions allow for the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for enrichment and proteomic analysis, to proteins of interest. This guide will explore the methodologies behind these applications, from metabolic labeling of newly synthesized proteins to the site-specific incorporation of photo-crosslinkers for mapping protein-protein interactions.

Core Applications and Methodologies

Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)

One of the most widespread applications of azido-functionalized amino acids is the metabolic labeling of newly synthesized proteins. Azidohomoalanine (AHA), a surrogate for methionine, is readily incorporated into proteins by the cellular translational machinery.[1][2] This enables the specific tagging and subsequent analysis of the proteome in response to various stimuli or cellular states.

The efficiency of AHA incorporation can vary depending on the cell type, culture conditions, and the duration of labeling. While comprehensive data across all cell lines is not available, studies have shown successful labeling in a wide range of organisms and cell types, including E. coli, yeast, mammalian cell lines (e.g., HEK293, HeLa, SH-EP2), and even in whole organisms like mice and zebrafish.[1][3][4][5] It has been reported that AHA is an excellent methionine surrogate and is activated by the methionyl-tRNA synthetase of Escherichia coli, replacing methionine in proteins expressed in methionine-depleted bacterial cultures.[1]

| Parameter | Typical Range/Value | Reference |

| AHA Concentration in Media | 15 - 50 µM | [5] |

| Labeling Duration | 1 - 24 hours | [3] |

| Incorporation Specificity | High for newly synthesized proteins | [3] |

The BONCAT protocol allows for the enrichment and identification of newly synthesized proteins.[6][7]

Materials:

-

Cell culture medium deficient in methionine

-

L-azidohomoalanine (AHA)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Alkynyl-biotin or alkynyl-fluorophore probe

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Streptavidin-agarose beads (for biotin enrichment)

-

Protease inhibitors

Procedure:

-

Metabolic Labeling: Culture cells in methionine-free medium supplemented with AHA (e.g., 25-50 µM) for a desired period (e.g., 4-24 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction (CuAAC):

-

To the cell lysate, add the alkynyl probe (e.g., alkynyl-biotin, 100 µM).

-

Add a freshly prepared solution of CuSO₄ (1 mM) and THPTA (5 mM).

-

Initiate the reaction by adding freshly prepared sodium ascorbate (5 mM).

-

Incubate at room temperature for 1-2 hours with gentle rotation.

-

-

Enrichment (for proteomics):

-

Add streptavidin-agarose beads to the lysate and incubate for 1-4 hours at 4°C to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Downstream Analysis:

-

Elute the captured proteins and analyze by SDS-PAGE and Western blotting using an anti-biotin antibody or a streptavidin-HRP conjugate.

-

For proteomic identification, perform on-bead digestion of the captured proteins followed by LC-MS/MS analysis.

-

Bioorthogonal Ligation Chemistries

The azide group serves as a versatile handle for several bioorthogonal reactions. The choice of ligation chemistry depends on the experimental context, particularly whether the reaction needs to be performed in living systems.

CuAAC is a highly efficient and widely used "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[8][9] While robust, the requirement for a copper catalyst can be toxic to living cells, making it more suitable for in vitro applications or fixed cells.[10]

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[11] This reaction is highly biocompatible and is the method of choice for labeling in living cells and organisms.

| Feature | CuAAC | SPAAC | Reference |

| Catalyst | Copper(I) | None | [10] |

| Biocompatibility | Lower (due to copper toxicity) | Higher | [9] |

| Reaction Rate | Generally faster | Dependent on cyclooctyne structure | [12] |

| Typical Application | In vitro, fixed cells, proteomics | Live-cell imaging, in vivo studies | [10] |

| Background Labeling | Lower | Can have background from thiol-yne reactions | [8] |

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| OCT | ~0.002 - 0.004 | [13] |

| DIFO | ~0.02 - 0.07 | [13] |

| DIBO | ~0.1 - 0.3 | [14] |

| DBCO | ~0.3 - 1.0 | [13] |

| BCN | ~0.3 - 0.9 | [13] |

| DIBAC/ADIBO | ~1.0 - 3.1 | [13] |

| BARAC | ~0.9 - 3.5 | [13] |

Materials:

-

Cells metabolically labeled with an azido-amino acid (e.g., AHA)

-

Cyclooctyne-functionalized fluorophore (e.g., DBCO-Cy5)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells with an azido-amino acid as described in the BONCAT protocol.

-

Cell Preparation: Gently wash the cells with PBS to remove unincorporated azido-amino acids.

-

SPAAC Reaction:

-

Prepare a solution of the cyclooctyne-fluorophore in cell culture medium or PBS (e.g., 10-50 µM).

-

Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove excess probe.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

References

- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fundamentals of protein interaction network mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 4-Azido-L-phenylalanine in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 4-Azido-L-phenylalanine (AzF), a cornerstone unnatural amino acid in the field of bioorthogonal chemistry. We will delve into its incorporation into proteins, its pivotal role in click chemistry reactions, and its applications in modern research and drug development. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its practical application in a laboratory setting.

Introduction to 4-Azido-L-phenylalanine (AzF)

4-Azido-L-phenylalanine (pAzF or AzF) is a synthetic derivative of the natural amino acid L-phenylalanine, distinguished by the presence of an azide (B81097) (-N₃) group at the para position of the phenyl ring.[1][2] This small, bioorthogonal functional group is metabolically stable and does not typically participate in native biochemical processes, making it an ideal chemical handle for specific, targeted modifications of proteins.[3] AzF is comparable in size to its natural counterparts, phenylalanine and tyrosine, allowing it to be incorporated into proteins with minimal structural perturbation.[1] Its introduction into the genetic code has paved the way for a multitude of applications in protein engineering, chemical biology, and pharmaceutical development.[1][2]

Chemical and Physical Properties

A summary of the key properties of 4-Azido-L-phenylalanine is presented below. It is important to note that the isolated solid form of AzF has been reported to have explosive characteristics, and appropriate safety precautions should be taken during handling and storage.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₄O₂ | [5] |

| Molecular Weight | 206.2 g/mol | [5] |

| Appearance | White to off-white powder | - |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage Conditions | -20 °C, dry | [5] |

| Solubility | Poorly soluble in water. Soluble in dilute acidic (e.g., 0.1M HCl) or basic (e.g., 0.1M NaOH) solutions. | [6] |

Site-Specific Incorporation of AzF into Proteins

The power of AzF lies in its ability to be incorporated into a protein's primary sequence at a specific, predetermined site. This is primarily achieved through the expansion of the genetic code.

Genetic Code Expansion

The most prevalent method for AzF incorporation is amber stop codon suppression.[7] This technique utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][8] This aaRS/tRNA pair is designed to be orthogonal, meaning it does not interact with the host cell's native synthetases or tRNAs.

The process involves:

-

Mutating the Gene of Interest: The codon at the desired incorporation site in the target protein's gene is mutated to a stop codon, typically the amber codon (TAG).[7]

-

Introducing the Orthogonal System: Plasmids encoding the engineered AzF-specific aaRS and its corresponding tRNA (with an anticodon that recognizes the TAG codon) are introduced into the expression host (e.g., E. coli, yeast, or mammalian cells).[8][9][10]

-

Protein Expression: The host cells are cultured in a medium supplemented with AzF.[10] During translation, when the ribosome encounters the amber codon, the orthogonal tRNA charged with AzF is recruited, leading to the insertion of the unnatural amino acid into the growing polypeptide chain.[8]

This method allows for the production of homogenous protein populations with AzF at a single, defined position.[7]

References

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Azido-L-phenylalanine [baseclick.eu]

- 6. researchgate.net [researchgate.net]

- 7. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]

An In-depth Technical Guide to Bioorthogonal Chemistry with 4-Azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 4-Azido-L-phenylalanine (pAzF) in bioorthogonal chemistry, a powerful tool for site-specific protein modification. We will delve into the core concepts, provide detailed experimental protocols, and present quantitative data to facilitate the application of this technology in research and drug development.

Core Concepts: Unlocking Site-Specific Protein Labeling

4-Azido-L-phenylalanine is an unnatural amino acid that can be incorporated into proteins, serving as a chemical "handle" for subsequent bioorthogonal reactions.[1][2][3] This approach allows for the precise labeling and modification of proteins in ways that are not possible with traditional methods that target naturally occurring amino acids.[4]

The key to pAzF's utility lies in the azide (B81097) group, which is bioorthogonal – meaning it is chemically inert within biological systems but can react selectively with a specific partner.[5] This enables researchers to "click" a molecule of interest onto a target protein with high efficiency and specificity.

There are two primary methods for incorporating pAzF into proteins:

-

Metabolic Labeling: In this method, cells are cultured in a medium containing pAzF. The cellular machinery for protein synthesis mistakes pAzF for its natural counterpart, phenylalanine, and incorporates it into newly synthesized proteins.[1] This method is useful for labeling the entire proteome.

-

Site-Specific Incorporation via Amber Suppression: For more precise control, pAzF can be incorporated at a specific site in a protein using genetic code expansion.[1][2][6] This is achieved by introducing a TAG "amber" stop codon at the desired location in the gene of interest and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and inserts pAzF.[1][4][6]

Once incorporated, the azide group of pAzF can be targeted by two main types of bioorthogonal "click" chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[3][7][8] While very effective, the potential toxicity of copper limits its application in living cells.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide without the need for a toxic catalyst.[1][2][9] This makes SPAAC the preferred method for labeling proteins in living systems.[1]

Quantitative Data

The following tables summarize key quantitative data for the application of pAzF in bioorthogonal chemistry.

| Parameter | Value | Reference |

| pAzF Incorporation (Amber Suppression in E. coli) | ||

| pAzF concentration in growth medium | 1 mM | [10] |

| SPAAC Reaction Kinetics (pAzF with DBCO) | ||

| Second-order rate constant (k₂) | ~1 M⁻¹s⁻¹ | [11] |

| CuAAC Reaction Conditions | ||

| Final concentration of alkyne detection reagent | 2-40 µM (starting at 20 µM) | [12] |

| Final concentration of Copper(II) Sulfate (B86663) | 1 mM | [13] |

| Final concentration of Sodium Ascorbate (B8700270) | 1 mM | [13] |

| Final concentration of Copper Ligand (e.g., TBTA) | 0.1 mM | [13] |

Table 1: Key Parameters for pAzF-based Bioorthogonal Labeling

Experimental Protocols

Site-Specific Incorporation of pAzF in E. coli via Amber Suppression

This protocol describes the expression of a protein with pAzF incorporated at a specific site using an amber stop codon.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a TAG codon at the desired site

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF (e.g., pEVOL-p-AzF)

-

4-Azido-L-phenylalanine (pAzF)

-

LB medium and appropriate antibiotics

-

IPTG and L-arabinose for induction

Procedure:

-

Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-p-AzF plasmid.

-

Plate on LB-agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

-

The next day, inoculate the starter culture into a larger volume of LB medium with antibiotics and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Supplement the medium with pAzF to a final concentration of 1 mM.[10]

-

Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.

-

Shake the culture overnight at 30°C.

-

Harvest the cells by centrifugation and purify the protein of interest using standard protocols. Note: Avoid using reducing agents like DTT or BME during purification as they can reduce the azide group.[14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a pAzF-containing Protein

This protocol is for labeling a purified pAzF-containing protein with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Purified pAzF-containing protein in a suitable buffer (e.g., PBS)

-

Alkyne-functionalized probe (e.g., alkyne-dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

PBS buffer (pH 7.4)

Procedure:

-

Prepare stock solutions of all reagents.

-

In a microfuge tube, combine the pAzF-containing protein with the alkyne-functionalized probe. The final concentration of the probe should be in the range of 2-40 µM.[12]

-

Add the copper ligand to a final concentration of 0.1 mM.[13]

-

Add CuSO₄ to a final concentration of 1 mM.[13]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[13]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purify the labeled protein using a desalting column or dialysis to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a pAzF-containing Protein

This protocol describes the labeling of a pAzF-containing protein with a cyclooctyne-functionalized molecule.

Materials:

-

Purified pAzF-containing protein in a suitable buffer (e.g., PBS)

-

Cyclooctyne-functionalized probe (e.g., DBCO-dye)

-

PBS buffer (pH 7.4)

Procedure:

-

Prepare a stock solution of the cyclooctyne-functionalized probe in a suitable solvent (e.g., DMSO).

-

To the pAzF-containing protein solution, add the cyclooctyne probe. A 10-fold molar excess of the probe is often used.[11]

-

Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[13] The reaction time will depend on the specific cyclooctyne and protein.

-

Purify the labeled protein using a desalting column or dialysis to remove the unreacted probe.

Visualizations

The following diagrams illustrate the key workflows in bioorthogonal chemistry with 4-Azido-L-phenylalanine.

References

- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. interchim.fr [interchim.fr]

- 9. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]

An In-Depth Technical Guide to the Synthesis of 4-Azido-L-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Azido-L-phenylalanine hydrochloride, a crucial unnatural amino acid in biomedical research and drug development. The preferred synthetic pathway, which is scalable, cost-effective, and prioritizes safety, proceeds via an Ullman-type coupling reaction. This method avoids the use of hazardous diazonium salts and diazotransfer reagents associated with other synthetic routes.

The synthesis commences with the direct oxidative iodination of L-phenylalanine, followed by the protection of the amino group. The key step involves a copper(I)-catalyzed azidation of the iodinated intermediate. The final stages of the synthesis involve the deprotection of the amino group and the formation of the hydrochloride salt.

Synthesis Pathway Overview

The synthesis of this compound can be delineated into four primary stages, starting from the readily available amino acid L-phenylalanine.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the synthesis of this compound.

Stage 1: Synthesis of 4-Iodo-L-phenylalanine

This procedure outlines the direct oxidative iodination of L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Sodium iodate (B108269) (NaIO₃)

-

Iodine (I₂)

-

Glacial acetic acid (AcOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium periodate (B1199274) (NaIO₄) (optional, for stalled reactions)

-

50% Ethanol/Water

Procedure:

-

To a solution of L-phenylalanine (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid, add sodium iodate (0.2 eq) and iodine (0.4 eq).[1]

-

Heat the reaction mixture to 70 °C. The color of the mixture will change from dark purple to red, and then to yellow, indicating the progress of the reaction. The iodination is typically complete within 4 hours.[1]

-

If the reaction stalls (indicated by the persistence of iodine crystals), a small amount of sodium periodate and additional sulfuric acid can be added to restart the reaction.[1]

-

Upon completion, the reaction is quenched by an aqueous workup.

-

The crude product is purified by crystallization from 50% ethanol/water to yield 4-Iodo-L-phenylalanine.[1]

Stage 2: Synthesis of N-Boc-4-iodo-L-phenylalanine

This protocol describes the protection of the amino group of 4-Iodo-L-phenylalanine using a tert-butyloxycarbonyl (Boc) group.

Materials:

-

4-Iodo-L-phenylalanine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (Et₃N) or Sodium Hydroxide (B78521) (NaOH)

-

Methanol/Water or Dioxane/Water solvent mixture

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-Iodo-L-phenylalanine (1.0 eq) in a suitable solvent mixture such as methanol/water.

-

Add triethylamine (or another suitable base) followed by di-tert-butyl dicarbonate (1.0 eq).[1]

-

Stir the reaction mixture at 55 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, remove the organic solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with ethyl acetate.[2]

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-iodo-L-phenylalanine.[2] A 93% yield has been reported for this step.[2]

Stage 3: Synthesis of N-Boc-4-azido-L-phenylalanine

This procedure details the copper(I)-catalyzed azidation of N-Boc-4-iodo-L-phenylalanine.

Materials:

-

N-Boc-4-iodo-L-phenylalanine

-

Potassium hydroxide (KOH)

-

Sodium azide (B81097) (NaN₃)

-

Sodium ascorbate (B8700270)

-

Copper(I) iodide (CuI)

-

N,N'-dimethylethylenediamine

-

Ethanol/Water

-

Ethyl acetate (EtOAc)

Procedure:

-

Convert N-Boc-4-iodo-L-phenylalanine (1.0 eq) to its potassium salt by dissolving it in ethyl acetate and mixing with a cold aqueous solution of potassium hydroxide.[1]

-

In a separate flask, prepare a solution of the potassium salt of N-Boc-4-iodo-L-phenylalanine, potassium hydroxide, sodium azide, and sodium ascorbate in an ethanol/water mixture.[1]

-

Charge this mixture with copper(I) iodide and N,N'-dimethylethylenediamine.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

After the reaction is complete, filter the mixture.

-

Evaporate the filtrate and dissolve the residue in ethyl acetate.

-

Perform an aqueous workup to isolate the crude N-Boc-4-azido-L-phenylalanine.

Stage 4: Synthesis of this compound

This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.

Materials:

-

N-Boc-4-azido-L-phenylalanine

-

4M HCl in 1,4-dioxane (B91453)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-4-azido-L-phenylalanine in 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane to the mixture.[3][4]

-

Stir the reaction at room temperature. The deprotection is typically complete within a few hours.[4]

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt.

-

The solid product, this compound, is collected by filtration and dried.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | 291.09 | ~240[5] |

| N-Boc-4-iodo-L-phenylalanine | C₁₄H₁₈INO₄ | 391.20 | ~150 (dec.)[2] |

| N-Boc-4-azido-L-phenylalanine | C₁₄H₁₈N₄O₄ | 306.32 | - |

| 4-Azido-L-phenylalanine | C₉H₁₀N₄O₂ | 206.20 | - |

| This compound | C₉H₁₁ClN₄O₂ | 242.66 | - |

| Compound | Yield (%) | Optical Rotation [α]D |

| N-Boc-4-iodo-L-phenylalanine | 93[2] | +22.5° (c=1% in ethyl acetate) |

| 4-Azido-L-phenylalanine methyl ester hydrochloride | 93 | +23.3° (c 1.0 in 1 M aq. HCl/MeOH 1:1) |

Note: While the Ullman-like Cu(I)-catalyzed azidation step is considered to have a lower risk of explosion compared to other methods, the isolated 4-azido-L-phenylalanine product has been documented to exhibit explosive characteristics.[1] Appropriate safety precautions should be taken during the handling and storage of the final product.

References

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 3. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

Unlocking Proteomic Insights: A Technical Guide to the Applications of 4-Azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics, the ability to decipher protein interactions, functions, and dynamics within a native cellular context is paramount. 4-Azido-L-phenylalanine, a non-canonical amino acid, has emerged as a powerful and versatile tool, enabling researchers to probe the proteome with unprecedented precision. This technical guide provides an in-depth exploration of the core applications of 4-Azido-L-phenylalanine, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research and drug discovery endeavors.

4-Azido-L-phenylalanine is a synthetic derivative of the natural amino acid L-phenylalanine, featuring a bioorthogonal azido (B1232118) group.[1][2][3] This unique functional group serves as a chemical handle, allowing for two primary modes of application: photo-crosslinking and bioorthogonal ligation via "click chemistry."[1][4][5][6] Its structural similarity to phenylalanine allows it to be incorporated into proteins during translation, either randomly in place of phenylalanine or at specific sites through genetic code expansion.[1][4][7]

Core Applications in Proteomics

The versatility of 4-Azido-L-phenylalanine stems from the dual reactivity of its azide (B81097) moiety.

1. Photo-Crosslinking for Mapping Protein-Protein Interactions:

Upon exposure to UV light, the aryl azide group of an incorporated 4-Azido-L-phenylalanine residue forms a highly reactive nitrene intermediate.[4] This nitrene can then covalently crosslink with interacting proteins that are in close proximity, effectively "trapping" transient or weak interactions for subsequent identification by mass spectrometry.[8][9] This technique is invaluable for elucidating protein-protein interaction networks, validating drug targets, and understanding the architecture of protein complexes within living cells.[9]

2. Bioorthogonal Labeling via Click Chemistry:

The azide group of 4-Azido-L-phenylalanine provides a bioorthogonal handle for covalent modification through "click chemistry."[1][5][6] This refers to a set of reactions that are rapid, specific, and biocompatible. The two most common types of click chemistry used with 4-Azido-L-phenylalanine are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a drug molecule.[5][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts specifically with the azide without the need for a catalyst.[1][5][11] This has become a widely used method for labeling proteins in live cells and organisms.[11]

These labeling strategies enable a wide range of applications, including in-gel fluorescence detection, protein purification, and the attachment of various probes for functional studies.[7][11]

Experimental Workflows and Protocols

The successful application of 4-Azido-L-phenylalanine hinges on its efficient incorporation into a protein of interest and the subsequent specific reaction of the azide group. Below are generalized workflows and protocols for the key experimental stages.

Genetic Incorporation of 4-Azido-L-phenylalanine

Site-specific incorporation of 4-Azido-L-phenylalanine is achieved through amber codon suppression technology.[1][11] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts 4-Azido-L-phenylalanine at that position.[11][12]

Protocol: Site-Directed Mutagenesis to Introduce Amber Codon

-

Primer Design: Design non-overlapping PCR primers that contain the TAG codon at the desired mutation site in the gene of interest.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the target gene as a template and the designed primers.

-

Template Digestion: Digest the parental, methylated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the resulting mutated plasmid into competent E. coli cells for amplification.

-

Sequence Verification: Sequence the plasmid to confirm the successful introduction of the TAG codon at the desired location.

Protocol: Expression of Protein with 4-Azido-L-phenylalanine in HEK293T Cells

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfection: Co-transfect the cells with the plasmid encoding the target protein with the amber codon and the plasmid encoding the orthogonal tRNA/synthetase pair using a suitable transfection reagent (e.g., PEI).[13]

-

Media Supplementation: After 24 hours, replace the culture medium with fresh medium supplemented with 1 mM 4-Azido-L-phenylalanine.[13]

-

Incubation: Incubate the cells for 48-72 hours to allow for protein expression.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.

Photo-Crosslinking Workflow

Protocol: In Vivo Photo-Crosslinking

-

Cell Culture and Expression: Express the protein containing 4-Azido-L-phenylalanine in cells as described above.

-

UV Irradiation: Wash the cells with PBS and irradiate with UV light at 365 nm for a specified duration (e.g., 15-60 minutes) on ice.[9][14]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Analysis: Analyze the cross-linked products by SDS-PAGE and Western blotting, or proceed with enrichment and mass spectrometry for identification of interacting partners.

Click Chemistry Labeling Workflow

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

-

Protein Preparation: Purify the protein containing 4-Azido-L-phenylalanine.

-

Reaction Setup: In a suitable buffer (e.g., PBS), add the cyclooctyne-derivatized probe (e.g., DBCO-fluorophore) to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

-

Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Quantitative Data Summary